2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an ethyl group, a fluorophenyl group, and an oxo group, along with an acetamide moiety linked to a trimethoxyphenyl group. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethyl and fluorophenyl groups. The final steps involve the formation of the acetamide linkage and the addition of the trimethoxyphenyl group. Common reagents used in these reactions include ethylating agents, fluorinating agents, and acylating agents, under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or tool compound in biochemical studies.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions, such as:
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
- Dichlorodiphenyltrichloroethane (DDT)
- Dichloroaniline
Uniqueness
What sets 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide apart is its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity
Properties
Molecular Formula |
C23H24FN3O5 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24FN3O5/c1-5-16-12-21(29)27(23(26-16)14-7-6-8-15(24)9-14)13-20(28)25-17-10-18(30-2)22(32-4)19(11-17)31-3/h6-12H,5,13H2,1-4H3,(H,25,28) |
InChI Key |
JLSLHXVVNIMAER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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